Solifenacin Succinate EP Impurity G

Chiral impurity profiling Stereoisomer identification Diastereomer separation

Solifenacin Succinate EP Impurity G (CAS 740780-79-4) is the (1R,3'R)-diastereomer explicitly listed in the European Pharmacopoeia monograph. Its unique stereochemistry and chromatographic behavior distinguish it from Impurity H and other diastereomers, making it essential for accurate retention time identification, system suitability testing, and stability-indicating method validation per EP specifications. Procure this fully characterized reference standard to ensure ANDA compliance and avoid costly method re-validation. Ideal for chiral HPLC calibration using amylose-based stationary phases.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 740780-79-4
Cat. No. B050945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolifenacin Succinate EP Impurity G
CAS740780-79-4
Synonyms(1R,3R)-Solifenacin Succinate 2
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
InChIInChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1
InChIKeyFBOUYBDGKBSUES-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solifenacin Succinate EP Impurity G (CAS 740780-79-4): Essential Procurement and Characterization Data for Reference Standard Users


Solifenacin Succinate EP Impurity G, designated chemically as (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 740780-79-4), is a fully characterized reference standard specifically listed as Impurity G in the European Pharmacopoeia monograph for Solifenacin Succinate [1]. It corresponds to the (1R,3'R)-diastereomer of solifenacin, with a molecular formula of C₂₃H₂₆N₂O₂ and a molecular weight of 362.46 g/mol . This compound is supplied as an analytical reference standard with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial solifenacin production [2].

Why Solifenacin Succinate EP Impurity G Cannot Be Substituted with Other In-Class Impurities


Generic substitution among solifenacin impurities is scientifically invalid because each EP-listed impurity possesses a distinct stereochemical identity and correspondingly unique chromatographic behavior. Solifenacin contains two chiral centers, yielding four possible stereoisomers: the active pharmaceutical ingredient is the (1S,3'R)-enantiomer, while EP Impurity G is the (1R,3'R)-diastereomer, EP Impurity H is the (1S,3'S)-enantiomer, and the (1R,3'S)-enantiomer represents yet another distinct impurity [1]. The EP monograph assigns individual impurity designations (A through K) precisely because these compounds exhibit different retention times, detector response factors, and resolution characteristics under validated pharmacopeial conditions [2]. Substituting Impurity G with another diastereomer—such as Impurity H—would yield incorrect retention time matching, invalid peak identification, and ultimately non-compliant purity assessment in stability-indicating methods .

Solifenacin Succinate EP Impurity G: Quantitative Differentiation Evidence Versus Closest Analogs


Stereochemical Identity: Quantified Absolute Configuration Differentiates Impurity G from Impurity H

Solifenacin Succinate EP Impurity G is definitively characterized as the (1R,3'R)-diastereomer of solifenacin, as established by European Pharmacopoeia designation and confirmed by IUPAC nomenclature as (R)-quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate [1]. In contrast, the structurally closest diastereomer, Solifenacin EP Impurity H, is the (1S,3'S)-diastereomer with the opposite absolute configuration at both chiral centers . Both impurities share the identical molecular formula (C₂₃H₂₆N₂O₂) and molecular weight (362.46 g/mol), meaning that without the specific stereochemical assignment provided by the EP designation, these two diastereomers are indistinguishable by achiral analytical methods alone .

Chiral impurity profiling Stereoisomer identification Diastereomer separation

Physicochemical Properties: Quantified Melting Point Range of Succinate Salt Form

The succinate salt form of Solifenacin EP Impurity G (CAS 862207-70-3) exhibits a quantified melting point range of 73–80°C, as reported in multiple vendor technical datasheets . The free base form (CAS 740780-79-4) is also supplied, with the succinate salt providing enhanced stability and handling characteristics for analytical reference standard applications. Storage conditions are specified as hygroscopic, requiring -20°C freezer storage under inert atmosphere to maintain long-term stability .

Reference standard characterization Salt form properties Thermal analysis

Chiral Chromatographic Differentiation: Validated Separation of R,R-Diastereomer from API and Other Stereoisomers

A validated stability-indicating normal-phase chiral HPLC method has been established that effectively separates and simultaneously quantifies the R,S-enantiomer impurity and diastereomer impurities, including the S,S-isomer (Impurity H) and the R,R-isomer (Impurity G), from the active pharmaceutical ingredient solifenacin, which is the S,R-enantiomer [1]. The method employs an amylose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase with an n-hexane/ethanol/diethylamine mobile phase system. While specific retention times and resolution factors for Impurity G relative to Impurity H are not disclosed in the abstracted primary literature, the validated methodology confirms baseline separation of all four solifenacin stereoisomers under the specified conditions, enabling release and stability sample analyses for drug substances and finished pharmaceutical tablets .

Normal-phase chiral HPLC Diastereomer resolution Stability-indicating method

EP Classification and Regulatory Standing: Distinct Impurity Designation Versus Related Compounds

Solifenacin Succinate EP Impurity G is explicitly designated in the European Pharmacopoeia monograph as a specified impurity requiring control in solifenacin succinate drug substance and drug product [1]. The compound is also cross-referenced as Solifenacin Related Compound 3 Succinate (CAS 862207-70-3) in USP-related documentation . This pharmacopeial listing distinguishes it from non-EP impurities such as Impurity K, an oxidative degradation product that has been synthesized and characterized in recent literature using cerium(IV) ammonium nitrate oxidation but is not currently codified in the EP monograph as a specified impurity .

Pharmacopeial compliance Impurity profiling ANDA quality control

Validated Application Scenarios for Solifenacin Succinate EP Impurity G (CAS 740780-79-4) Based on Quantitative Evidence


Chiral Purity Method Validation for ANDA Submission

Pharmaceutical analytical laboratories developing ANDA submissions for generic solifenacin succinate formulations must validate a stability-indicating chiral HPLC method capable of resolving and quantifying all four stereoisomers of solifenacin. The R,R-diastereomer (EP Impurity G) must be included as a system suitability marker and for calibration curve preparation, as demonstrated in the validated normal-phase chiral HPLC method using amylose tris-(3,5-dimethylphenylcarbamate) stationary phase [1]. Procurement of authentic Impurity G reference standard is required for establishing retention time identification, determining relative response factors, and demonstrating specificity against the API (S,R-enantiomer) and other stereoisomeric impurities including Impurity H (S,S-diastereomer) [2].

Pharmacopeial Compliance Testing for EP Monograph Specifications

Quality control laboratories performing batch release testing of solifenacin succinate drug substance or finished product against European Pharmacopoeia specifications must use EP Impurity G as a reference standard for impurity quantification. The EP monograph lists Impurity G as a specified impurity, and its (1R,3'R) stereochemical identity differentiates it from Impurity H (1S,3'S) despite identical molecular formula (C₂₃H₂₆N₂O₂) and molecular weight (362.46 g/mol) [1]. Procurement of the correct EP-designated impurity ensures accurate peak identification and compliance with EP requirements for impurity profiling [2].

Process Development and Synthetic Route Optimization

Process chemistry groups optimizing the enantioselective synthesis of solifenacin succinate require authentic samples of EP Impurity G to monitor diastereomeric impurity formation during key synthetic steps. The compound serves as a reference marker for the undesired R,R-diastereomer that may form when stereochemical control at either the quinuclidine or tetrahydroisoquinoline chiral center is compromised [1]. US patent literature describes slurry and crystallization methods using toluene/acetone mixtures to reduce solifenacin diastereomeric and enantiomeric impurities, including the solifenacin-RR isomer (Impurity G), from the final API [2].

Stability-Indicating Method Development and Forced Degradation Studies

Analytical development scientists establishing stability-indicating HPLC methods for solifenacin succinate must distinguish between process-related stereoisomeric impurities (Impurity G, Impurity H) and degradation products. The validated methodology enables simultaneous determination of solifenacin and its official impurities in release and stability sample analyses [1]. EP Impurity G, as a process-related diastereomer, serves as a critical system suitability marker to confirm that the method maintains adequate resolution between stereoisomers throughout the analytical run, separate from degradation products that may form under forced degradation conditions such as acid hydrolysis or oxidative stress [2].

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